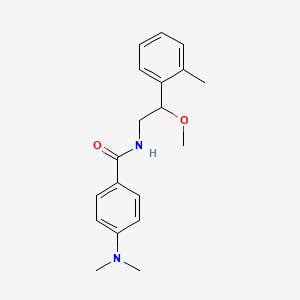
4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Pharmacological Activity
A study highlighted the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide structural modifications, exhibiting balanced gastrointestinal prokinetic and antiemetic activities. One derivative was identified as a new type of gastrointestinal prokinetic agent, indicating the potential of such compounds in developing treatments for gastrointestinal disorders (Sakaguchi et al., 1992).
Metalation and Selenoxanthones Production
Research on N, N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide and related compounds with lithium diisopropylamide led to the synthesis of various selenoxanthones. This work demonstrates the role of electron donation from the 4-substituent of benzamide derivatives in directing the metalation of the arylseleno group, contributing to synthetic chemistry applications (Brennan et al., 2003).
Radiochemistry for PET Imaging
The synthesis of a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide for PET radioligand aimed at the GlyT-2 transporter showcased the potential of such compounds in neurology and imaging studies. This analog was synthesized using a one-pot, two-step method, indicating its relevance in developing diagnostic tools for neurological conditions (Tian et al., 2006).
Antitumor Activity
Coumarin-based benzopyranone derivatives, including a compound structurally related to 4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, were studied for their cytotoxicity against human lung cancer cells. This research provides insights into the potential antitumor applications of benzamide derivatives, contributing to the search for novel cancer therapies (Musa et al., 2012).
properties
IUPAC Name |
4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-7-5-6-8-17(14)18(23-4)13-20-19(22)15-9-11-16(12-10-15)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKTZMYWJOKGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)

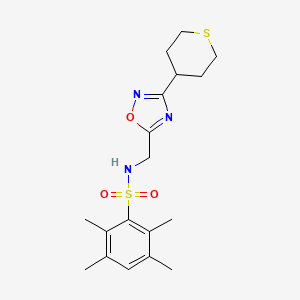
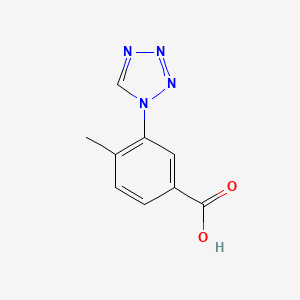
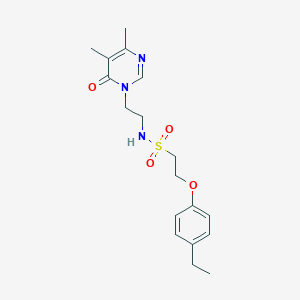
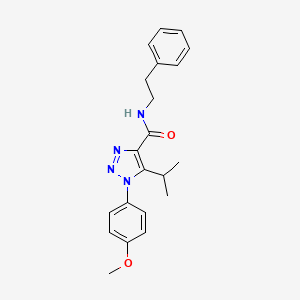
![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)


![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)


